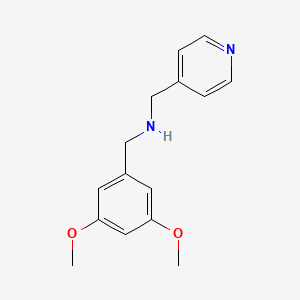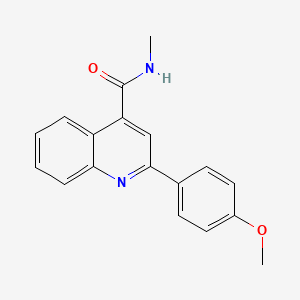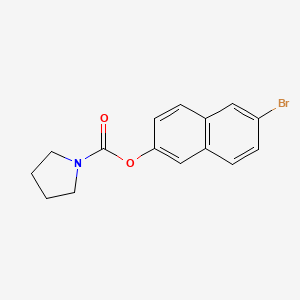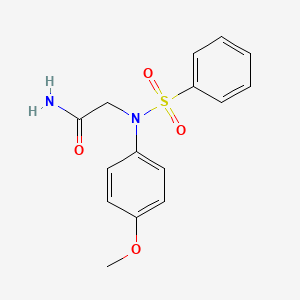![molecular formula C20H23NO3 B5807878 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide, also known as DMPEA-AM, is a synthetic compound that has recently gained attention in scientific research. This compound belongs to the family of phenethylamines and has been found to have potential applications in various fields such as neuroscience, pharmacology, and biochemistry.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to have a high affinity for serotonin receptors and may have potential as a therapeutic agent for various neurological disorders. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has also been found to have potential applications in pharmacology, where it has been shown to have analgesic and anti-inflammatory properties. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have potential applications in biochemistry, where it has been shown to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. It also acts as a weak inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine. The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to its potential therapeutic effects in neurological disorders. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide is its high affinity for serotonin receptors, which makes it a promising therapeutic agent for various neurological disorders. However, one limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide is its limited availability and high cost, which may make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide. One potential direction is to further investigate its potential therapeutic effects in neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide and its potential applications in pharmacology and biochemistry. Finally, future research should focus on developing more efficient and cost-effective synthesis methods for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide to facilitate large-scale experiments.
Synthesis Methods
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with paraformaldehyde and ammonium acetate to form 3,4-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form 3,4-dimethoxyphenyl-2-propanone, which is then reacted with 4-methylphenylacetic acid to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide.
properties
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-4-6-16(7-5-15)9-11-20(22)21-13-12-17-8-10-18(23-2)19(14-17)24-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHTKQQTQHULN-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)

![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)

![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)



![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
